Bienvenue dans la boutique en ligne BenchChem!

(R,S)-N-Ethylnornicotine

nAChR subtype selectivity α4β2 nAChR α7 nAChR

(R,S)-N-Ethylnornicotine (CAS 86900-39-2), also referred to as homonicotine or 3-(1-ethyl-2-pyrrolidinyl)pyridine, is a racemic N-ethyl homologue of the tobacco alkaloid nicotine. It belongs to the pyrrolidine-pyridine class of nicotinic acetylcholine receptor (nAChR) ligands and is structurally distinguished from nicotine solely by the replacement of the N-methyl group on the pyrrolidine ring with an N-ethyl substituent.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 86900-39-2
Cat. No. B013977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R,S)-N-Ethylnornicotine
CAS86900-39-2
SynonymsHomonicotine;  3-(1-Ethyl-2-pyrrolidinyl)pyridine;  (±)-3-(1-Ethyl-2-pyrrolidinyl)pyridine; 
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCCN1CCCC1C2=CN=CC=C2
InChIInChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3
InChIKeyVXSLBTSUIZUVFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R,S)-N-Ethylnornicotine (CAS 86900-39-2) for Research Procurement: Core Identity and Pharmacological Context


(R,S)-N-Ethylnornicotine (CAS 86900-39-2), also referred to as homonicotine or 3-(1-ethyl-2-pyrrolidinyl)pyridine, is a racemic N-ethyl homologue of the tobacco alkaloid nicotine [1]. It belongs to the pyrrolidine-pyridine class of nicotinic acetylcholine receptor (nAChR) ligands and is structurally distinguished from nicotine solely by the replacement of the N-methyl group on the pyrrolidine ring with an N-ethyl substituent [2]. This compound exists as a racemic mixture of (R)- and (S)-enantiomers and is primarily utilized as a research tool for probing nAChR subtype pharmacology, as an internal standard in nicotine analytical chemistry, and as a reference standard in tobacco alkaloid research [3].

Why Generic Substitution with Nicotine, Nornicotine, or Other N-Alkyl Analogs Fails for (R,S)-N-Ethylnornicotine


N-Ethylnornicotine cannot be substituted interchangeably with nicotine, nornicotine, or other N-alkyl nornicotine derivatives because the N-ethyl modification produces a distinct pharmacological signature at nicotinic acetylcholine receptor subtypes that is not replicated by any other N-alkyl chain length [1]. Specifically, replacing the 1′-N-methyl group of nicotine with an ethyl group significantly and selectively reduces interaction with α4β2 nAChRs while largely sparing α7 nAChR activity—a subtype selectivity shift not observed with N-methyl (nicotine), N-hydrogen (nornicotine), or longer N-alkyl chain analogs [1]. Furthermore, N-ethyl substitution functionally converts the molecule from a pure agonist at certain nAChR subtypes mediating dopamine release into an antagonist, a property shared across the N-alkyl-nornicotine series but with chain-length-dependent potency that makes ethyl the minimal structural perturbation achieving this switch [2]. Additionally, the racemic (R,S) mixture provides both enantiomers in a single product, whereas the optically pure (S)-enantiomer (CAS 5979-92-0) must be procured separately for stereospecific studies .

Quantitative Differentiation Evidence for (R,S)-N-Ethylnornicotine Against Closest Comparators


nAChR Subtype Selectivity Shift: α4β2 Interaction Reduced While α7 Activity Is Preserved Compared to Nicotine

In a comprehensive methyl scan study, replacing the 1′-N-methyl group of nicotine with an ethyl group (i.e., N-ethylnornicotine) produced a significant and differential effect on the two major brain nAChR subtypes: interaction with α4β2 receptors was significantly reduced, while interaction with α7 receptors was preserved [1]. This is in direct contrast to nicotine, which potently activates both α4β2 and α7 subtypes, and to nornicotine, which retains agonist activity at both subtypes albeit with lower affinity than nicotine [2]. The study employed both voltage-clamp electrophysiology in Xenopus oocytes expressing human receptors and radioligand binding assays in transfected cell lines, providing orthogonal confirmation of the selectivity shift. The 2′-methylation modification, by comparison, uniquely enhanced binding and agonist potency at α7 receptors, demonstrating that different positions on the pyrrolidine ring produce distinct selectivity fingerprints [1].

nAChR subtype selectivity α4β2 nAChR α7 nAChR nicotinic pharmacology

Vasoconstrictor Activity: Ethylnornicotine Ranks Among the Most Potent Nornicotine Derivatives

In a direct comparative study of N-substituted nornicotine derivatives, ethylnornicotine and nicotine were identified as the most active vasoconstrictors among all compounds tested, including nornicotine, allylnornicotine, acetylnornicotine, benzoylnornicotine, and carbaminoylnornicotine [1]. The study utilized perfused rat hindquarter preparations and rabbit ear vessel preparations, demonstrating that ethylnornicotine produced vasoconstriction comparable in magnitude to nicotine tartrate and superior to all other tested N-substituted derivatives [1]. The vasoconstrictor effect was antagonized by thiamine and tolazoline, and was weakened by reserpinization, consistent with a sympathomimetic mechanism shared with nicotine [1]. In whole-animal experiments, nicotine, nornicotine, and ethylnornicotine all increased blood pressure and stimulated respiration, whereas allyl and benzoyl derivatives produced only weak pressor responses often preceded by an initial depressor effect [2].

vasoconstriction cardiovascular pharmacology nornicotine derivatives perfused hindlimb assay

Functional Conversion from nAChR Agonist to Antagonist via N-Alkylation: Ethyl as the Minimal Effective Modification

N-n-Alkylation of nicotine converts the molecule from a nicotinic acetylcholine receptor agonist into an antagonist at nAChR subtypes mediating nicotine-evoked dopamine release [1]. The N-ethyl modification represents the minimal structural alteration (addition of a single methylene unit compared to nicotine's N-methyl group) that achieves this functional switch. Structure-activity relationship studies have demonstrated that increasing the N-alkyl chain length systematically increases affinity for the α4β2* nAChR subtype, with a linear relationship between chain length and binding affinity [2]. The N-ethyl analog therefore occupies a critical position in the SAR continuum: it is the smallest N-alkyl modification beyond the natural N-methyl group, making it the preferred tool for studying the minimal structural requirements for agonist-to-antagonist conversion [1]. Conformationally restricted N-n-alkyl nicotine analogs based on this scaffold have been developed that exhibit high affinity and selectivity at α3β2* nAChR subtypes while maintaining brain penetration via the blood-brain barrier choline transporter [3].

nAChR antagonist dopamine release nicotine-evoked neurotransmission N-alkyl-nornicotine SAR

Analytical Internal Standard: Validated Performance in GC and LC-MS Nicotine Determination

N-Ethylnornicotine has been validated as an effective internal standard for the gas chromatographic determination of nicotine in environmental tobacco smoke samples, demonstrating the ability to produce constant response ratios of nicotine to internal standard [1]. This application capitalizes on its near-identical physicochemical properties to nicotine (molecular weight difference of only 14 Da due to the N-ethyl vs N-methyl substitution), which ensures closely matched extraction efficiency, chromatographic retention, and ionization response [2]. In comparative evaluations, N-ethylnornicotine as internal standard successfully corrected for adsorptive losses of nicotine onto glass vial surfaces during autosampler queue waits—losses that caused severe temporal variability when no internal standard was used [1]. The method has also been applied to diffusive sampling devices for airborne nicotine determination, with N-ethylnornicotine enabling recovery correction for both nicotine and 3-ethenylpyridine analytes [3]. Notably, its use has been documented in liquid chromatographic methods as well, where both N-ethylnornicotine and N-ethylnorcotinine were employed as dual internal standards, yielding mean analytical recovery of 102% for nicotine and 99% for cotinine [4].

GC-MS internal standard nicotine analysis environmental tobacco smoke

Enantioselective Synthesis: Access to High Enantiomeric Purity (S)-N-Ethylnornicotine with 97% ee

An asymmetric synthesis of (S)-N-ethylnornicotine has been demonstrated using a novel spiroborate ester catalyst derived from (S)-diphenylvalinol and ethylene glycol, achieving 97% enantiomeric excess (ee) as determined by chiral GC analysis [1]. The synthesis proceeds via borane-mediated enantioselective reduction of O-benzyl ketoxime ethers from TIPS-protected (S)-2-amino-2-pyridylethanol, yielding the target compound with 64% overall yield [1]. This methodology was developed as part of a broader platform for preparing non-racemic amines bearing heterocyclic and heteroaromatic rings, with enantioselectivities reaching up to 99% ee across a range of substrates [1]. The availability of this asymmetric route is significant because the (R,S)-racemate and the optically pure (S)-enantiomer (CAS 5979-92-0) may exhibit distinct pharmacological profiles; indeed, the (S)-enantiomer of nornicotine has been shown to possess more desirable analgesic properties with less toxicity compared to the (R)-enantiomer [2].

asymmetric synthesis enantiomeric purity nicotine analogs spiroborate catalysis

Optimal Research and Industrial Application Scenarios for (R,S)-N-Ethylnornicotine Based on Evidence


Dissecting α7-Selective vs α4β2-Mediated Nicotinic Signaling in Neuropharmacology Studies

Researchers investigating the differential roles of α7 and α4β2 nAChRs in cognitive function, neuroprotection, or neuroinflammation can utilize (R,S)-N-ethylnornicotine to preferentially engage α7 receptors while minimizing α4β2 activation. This application is grounded in the methyl scan evidence showing that N-ethyl substitution significantly reduces α4β2 interaction while preserving α7 activity [1]. In experimental protocols where nicotine's dual-subtype activation confounds interpretation—such as studies of α7-mediated calcium signaling, synaptic plasticity, or anti-inflammatory cholinergic pathways—N-ethylnornicotine provides a cleaner pharmacological tool than nicotine or nornicotine.

Internal Standard for Quantitative Nicotine Analysis in Tobacco Research and Environmental Monitoring

Analytical chemistry laboratories performing GC-MS or LC-MS quantification of nicotine in complex matrices (environmental tobacco smoke, biological fluids, cannabis smoke) should consider N-ethylnornicotine as a structurally matched internal standard. Its near-identical physicochemical properties to nicotine correct for analyte-specific adsorptive losses onto glass surfaces and ensure consistent extraction efficiency, as validated in peer-reviewed analytical methods [2]. This application is particularly relevant for high-throughput tobacco exposure studies and environmental air quality monitoring programs where method robustness directly impacts data quality.

Scaffold for Structure-Activity Relationship Studies of nAChR Antagonists Targeting Nicotine Addiction

Medicinal chemistry programs developing nAChR antagonists for smoking cessation or nicotine dependence treatment can use N-ethylnornicotine as the minimal N-alkyl scaffold that achieves agonist-to-antagonist functional conversion at nAChR subtypes mediating dopamine release [3]. The ethyl modification represents the smallest structural change beyond the natural N-methyl group that induces this pharmacological switch, making it the preferred starting point for further SAR exploration through conformational restriction or additional substituent modifications, as evidenced by the development of brain-penetrant, subtype-selective antagonists based on this core scaffold.

Cardiovascular Pharmacology Studies Requiring Nicotine-Like Vasoconstrictor Activity with Altered nAChR Subtype Profile

Investigators studying the cardiovascular effects of nicotine analogs, particularly vasoconstriction and pressor responses, can employ N-ethylnornicotine as a compound that retains nicotine-comparable vasoconstrictor potency while displaying a distinct nAChR subtype activation profile. This is supported by direct comparative evidence showing that ethylnornicotine and nicotine are the most active vasoconstrictors among all tested N-substituted nornicotine derivatives in perfused vascular preparations [4]. This combination of preserved vascular activity with altered neuronal nAChR subtype selectivity enables mechanistic studies that decouple peripheral cardiovascular effects from central nervous system receptor activation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R,S)-N-Ethylnornicotine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.